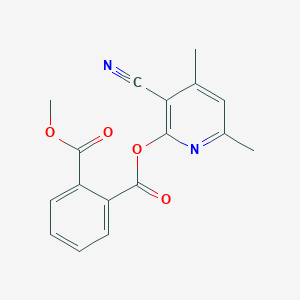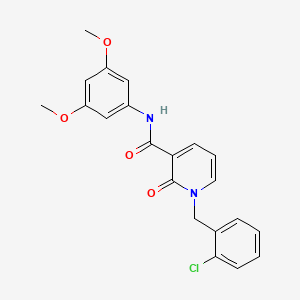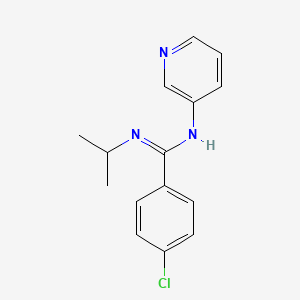![molecular formula C20H14ClN3O3S B3036825 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400081-56-3](/img/structure/B3036825.png)
4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Potential
4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide derivatives have been explored for their potential in enzyme inhibition and antioxidant activities. Specifically, these compounds have been synthesized and characterized to assess their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of neurological disorders. The enzyme inhibition assays revealed notable inhibition percentages against AChE and BChE enzymes, suggesting their potential therapeutic applications. Moreover, molecular docking studies supported these findings by demonstrating the compounds' binding affinities. The antioxidant studies further highlighted the compounds' capability to scavenge free radicals, indicating their potential as antioxidant agents (Kausar et al., 2019).
pH-Regulated Catalysis in Aqueous Media
The catalytic potential of compounds related to 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has been investigated in the context of pH-regulated transfer hydrogenation reactions. These studies have demonstrated the efficacy of using these compounds as catalysts in selective transfer hydrogenation of quinoxalines, with the reactions being highly dependent on the pH of the aqueous medium. This pH dependency allows for fine-tuning of the reaction conditions to achieve optimal yields, highlighting the compounds' versatility and potential in catalytic applications (Tan et al., 2011).
Antitumor Activity
The antitumor potential of 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide derivatives has been explored through the synthesis and evaluation of novel compounds. These studies have focused on the in vitro antitumor activities against various cancer cell lines, including lung cancer and melanoma. The findings suggest that certain derivatives exhibit significant antitumor activity, making them candidates for further investigation as anticancer agents (Sławiński & Brzozowski, 2006).
Supramolecular Architecture
The influence of chlorine substitutions on the molecular conformation and supramolecular architecture of arylsulfonamides has been studied. These investigations provide insights into how chloro substituents affect the overall molecular structure and intermolecular interactions of such compounds. Understanding these effects is crucial for designing molecules with desired properties and functionalities, particularly in the context of medicinal chemistry (Fernandes et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-(2-quinoxalin-2-yloxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-9-11-15(12-10-14)28(25,26)24-18-7-3-4-8-19(18)27-20-13-22-16-5-1-2-6-17(16)23-20/h1-13,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLLTIQLMXSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3036742.png)

![5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036747.png)



![2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3036756.png)
![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)
